molecular formula C23H23NO2S2 B11646000 2-(1,2-Dihydroacenaphthylen-5-yl)-3-((4-ethylphenyl)sulfonyl)thiazolidine

2-(1,2-Dihydroacenaphthylen-5-yl)-3-((4-ethylphenyl)sulfonyl)thiazolidine

Cat. No.: B11646000
M. Wt: 409.6 g/mol
InChI Key: QVLPRVBLCBPOJX-UHFFFAOYSA-N
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Description

2-(1,2-DIHYDROACENAPHTHYLEN-5-YL)-3-(4-ETHYLBENZENESULFONYL)-1,3-THIAZOLIDINE is a complex organic compound that belongs to the class of thiazolidines. Thiazolidines are heterocyclic compounds containing a five-membered ring with a sulfur atom and a nitrogen atom. This particular compound is characterized by the presence of a dihydroacenaphthylene group and an ethylbenzenesulfonyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-DIHYDROACENAPHTHYLEN-5-YL)-3-(4-ETHYLBENZENESULFONYL)-1,3-THIAZOLIDINE typically involves the reaction of 1,2-dihydroacenaphthylene with 4-ethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The resulting intermediate is then reacted with thiazolidine-2-thione to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-DIHYDROACENAPHTHYLEN-5-YL)-3-(4-ETHYLBENZENESULFONYL)-1,3-THIAZOLIDINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted thiazolidines depending on the nucleophile used.

Scientific Research Applications

2-(1,2-DIHYDROACENAPHTHYLEN-5-YL)-3-(4-ETHYLBENZENESULFONYL)-1,3-THIAZOLIDINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1,2-DIHYDROACENAPHTHYLEN-5-YL)-3-(4-ETHYLBENZENESULFONYL)-1,3-THIAZOLIDINE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with microbial enzymes, disrupting their function and leading to antimicrobial activity. In cancer cells, it may interfere with signaling pathways, inducing apoptosis or inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,2-DIHYDROACENAPHTHYLEN-5-YL)-3-(4-METHYLBENZENESULFONYL)-1,3-THIAZOLIDINE
  • 2-(1,2-DIHYDROACENAPHTHYLEN-5-YL)-3-(4-CHLOROBENZENESULFONYL)-1,3-THIAZOLIDINE

Uniqueness

Compared to similar compounds, 2-(1,2-DIHYDROACENAPHTHYLEN-5-YL)-3-(4-ETHYLBENZENESULFONYL)-1,3-THIAZOLIDINE exhibits unique chemical properties due to the presence of the ethyl group on the benzenesulfonyl moiety. This structural feature may influence its reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H23NO2S2

Molecular Weight

409.6 g/mol

IUPAC Name

2-(1,2-dihydroacenaphthylen-5-yl)-3-(4-ethylphenyl)sulfonyl-1,3-thiazolidine

InChI

InChI=1S/C23H23NO2S2/c1-2-16-6-11-19(12-7-16)28(25,26)24-14-15-27-23(24)21-13-10-18-9-8-17-4-3-5-20(21)22(17)18/h3-7,10-13,23H,2,8-9,14-15H2,1H3

InChI Key

QVLPRVBLCBPOJX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCSC2C3=CC=C4CCC5=C4C3=CC=C5

Origin of Product

United States

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